2-(2-Oxo-5,6,7,8-tetrahydroquinolin-1(2H)-yl)acetic acid
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Overview
Description
2-(2-Oxo-5,6,7,8-tetrahydroquinolin-1(2H)-yl)acetic acid is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-5,6,7,8-tetrahydroquinolin-1(2H)-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of N-acylated anilines: This method involves the cyclization of N-acylated anilines with suitable reagents to form the quinoline ring.
Reaction Conditions: The reaction may require acidic or basic conditions, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-5,6,7,8-tetrahydroquinolin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydroquinoline ring to a fully aromatic quinoline ring.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-5,6,7,8-tetrahydroquinolin-1(2H)-yl)acetic acid would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a fully aromatic ring.
2-Quinolone: A derivative with a carbonyl group at the 2-position.
Tetrahydroquinoline: A reduced form of quinoline with a partially saturated ring.
Uniqueness
2-(2-Oxo-5,6,7,8-tetrahydroquinolin-1(2H)-yl)acetic acid is unique due to its specific structure, which combines the quinoline ring with an acetic acid moiety. This unique structure may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(2-oxo-5,6,7,8-tetrahydroquinolin-1-yl)acetic acid |
InChI |
InChI=1S/C11H13NO3/c13-10-6-5-8-3-1-2-4-9(8)12(10)7-11(14)15/h5-6H,1-4,7H2,(H,14,15) |
InChI Key |
XUXFZGAGYXYKEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=O)N2CC(=O)O |
Origin of Product |
United States |
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